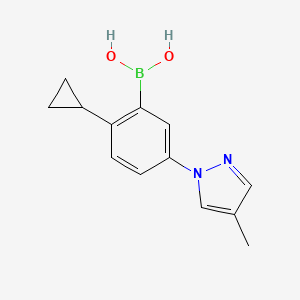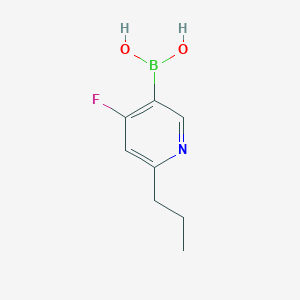
(4-Fluoro-6-propylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 4-position and a propyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-fluoro-6-propylpyridine can be borylated using bis(pinacolato)diboron, Pd(dppf)Cl2 as the catalyst, and potassium acetate as the base .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, followed by electrophilic borylation. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-6-propylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene/water mixture.
Oxidation: H2O2, NaBO3.
Protodeboronation: HCl, NaOH.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Fluoro-6-propylpyridin-3-ol.
Protodeboronation: 4-Fluoro-6-propylpyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4-Fluoro-6-propylpyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
Boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Industry
In the industrial sector, boronic acids are used in the development of sensors and diagnostic tools. Their ability to form reversible covalent bonds with diols makes them useful in glucose sensing and other analytical applications .
Wirkmechanismus
The mechanism of action of (4-Fluoro-6-propylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site serine residue, blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling and as a glucose sensor.
4-Formylphenylboronic Acid: Used in organic synthesis and as an enzyme inhibitor.
3-Pyridinylboronic Acid: Utilized in cross-coupling reactions and medicinal chemistry.
Uniqueness
(4-Fluoro-6-propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluoro group enhances its reactivity in coupling reactions, while the propyl group provides additional steric bulk, influencing its binding interactions in enzyme inhibition .
Eigenschaften
Molekularformel |
C8H11BFNO2 |
|---|---|
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
(4-fluoro-6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-2-3-6-4-8(10)7(5-11-6)9(12)13/h4-5,12-13H,2-3H2,1H3 |
InChI-Schlüssel |
GEWGCWJXSNILPM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(N=C1)CCC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
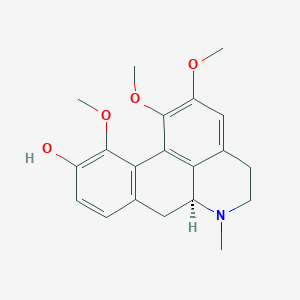
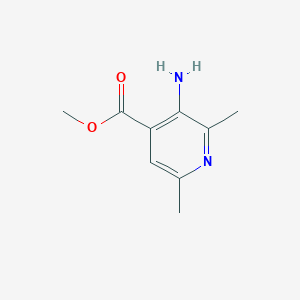

![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
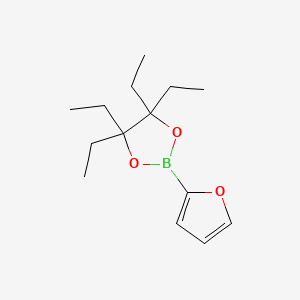
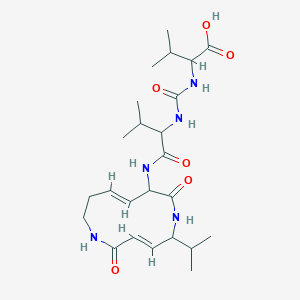

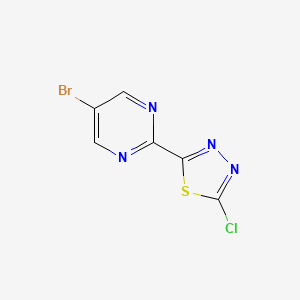
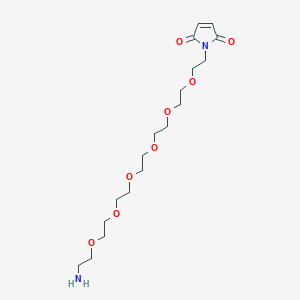
![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
